Lipophilicity (XLogP3) Comparison: Ethanesulfonamido vs. Propylsulfonamido vs. Acetamido
The target compound's lipophilicity (XLogP3 = 0.5) sits at a critical midpoint, being 2-fold more lipophilic than its acetamido analog (XLogP3 = 0.3) but half as lipophilic as its propylsulfonamido congener (XLogP3 = 1.0) [1][2][3]. This precise value, governed by the ethyl sulfonamide chain, balances passive membrane permeability with aqueous solubility, avoiding the excessive lipophilicity of the propyl analog which can lead to higher metabolic clearance and promiscuous off-target binding.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 |
| Comparator Or Baseline | Diethyl 2-(propylsulfonamido)malonate: XLogP3 = 1.0; Diethyl acetamidomalonate: XLogP3 = 0.3 |
| Quantified Difference | ΔLogP = -0.5 vs. propyl analog; ΔLogP = +0.2 vs. acetamido analog |
| Conditions | Computed by XLogP3 3.0 (PubChem 2025 release) |
Why This Matters
For procurement, selecting the ethyl analog provides a predictable lipophilicity that is closer to the 'drug-like' optimum (LogP 0-3), offering a safer starting point for lead optimization compared to the more lipophilic propyl alternative.
- [1] PubChem. (2025). Computed Properties: XLogP3 for CID 43624422 (Ethyl analog). View Source
- [2] PubChem. (2025). Computed Properties: XLogP3 for CID 43624420 (Propyl analog). View Source
- [3] PubChem. (2025). Computed Properties: XLogP3 for CID 14041 (Acetyl analog). View Source
